N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide
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Overview
Description
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide is a complex organic compound that features a combination of azetidine, pyrimidine, and pyrazole moieties. These structural elements are known for their significant roles in medicinal chemistry, contributing to the compound’s potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide involves multiple steps, starting with the preparation of the azetidine and pyrazole intermediates. The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazole ring is typically formed via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fibrosis and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Uniqueness
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide is unique due to its combination of azetidine, pyrimidine, and pyrazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H29N7O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H29N7O3/c1-15(14-30-8-5-9-30)25-22(31)21-13-20(28-29(21)2)19-6-7-24-23(27-19)26-16-10-17(32-3)12-18(11-16)33-4/h6-7,10-13,15H,5,8-9,14H2,1-4H3,(H,25,31)(H,24,26,27)/t15-/m0/s1 |
InChI Key |
YLCFOHVAOBLAIK-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |
Canonical SMILES |
CC(CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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